molecular formula C7H6O2.1/2Mn B213211 Manganese benzoate CAS No. 636-13-5

Manganese benzoate

Cat. No.: B213211
CAS No.: 636-13-5
M. Wt: 297.16 g/mol
InChI Key: QMZIDZZDMPWRHM-UHFFFAOYSA-L
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Description

Manganese benzoate is an organometallic compound with the chemical formula ( \text{Mn(C}_7\text{H}_5\text{O}_2\text{)}_2 ) It consists of manganese ions coordinated to benzoate ligands

Preparation Methods

Synthetic Routes and Reaction Conditions: Manganese benzoate can be synthesized through the reaction of manganese nitrate or manganese chloride with benzoic acid in an alkaline medium. The reaction typically involves dissolving manganese salts in water, followed by the addition of benzoic acid and a base such as sodium hydroxide to facilitate the formation of this compound. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through solvent extraction or crystallization to ensure high purity of the final product. The use of continuous reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Manganese benzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form manganese oxide and benzoic acid.

    Reduction: It can be reduced to manganese metal and benzoic acid under specific conditions.

    Substitution: The benzoate ligands can be substituted with other ligands such as pyridine or phosphine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or tetrahydrofuran.

Major Products:

    Oxidation: Manganese oxide and benzoic acid.

    Reduction: Manganese metal and benzoic acid.

    Substitution: Complexes with new ligands replacing the benzoate groups.

Scientific Research Applications

Manganese benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of manganese benzoate involves its ability to coordinate with various ligands and participate in redox reactions. The manganese ion can exist in multiple oxidation states, allowing it to act as a catalyst in oxidation-reduction processes. The benzoate ligands stabilize the manganese ion and facilitate its interaction with other molecules. In biological systems, this compound can mimic the active sites of metalloenzymes, participating in catalytic cycles and electron transfer reactions .

Comparison with Similar Compounds

    Manganese acetate: Similar to manganese benzoate but with acetate ligands instead of benzoate.

    Manganese chloride: A simpler manganese salt with chloride ions.

    Manganese oxalate: Contains oxalate ligands and is used in similar applications.

Comparison:

This compound stands out due to its unique coordination properties and versatility in various chemical and biological applications. Its ability to participate in diverse reactions and form stable complexes makes it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

manganese(2+);dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Mn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZIDZZDMPWRHM-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10MnO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60890520
Record name Benzoic acid, manganese(2+) salt (2:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

636-13-5, 17375-29-0
Record name Manganese benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, manganese(2+) salt (2:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, manganese(2+) salt (2:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60890520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Manganese dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Manganese benzoate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MANGANESE BENZOATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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